Dichloro(dibutyloxy)silane

Description

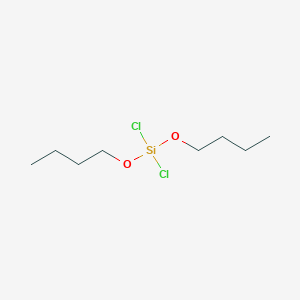

Structure

3D Structure

Properties

IUPAC Name |

dibutoxy(dichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl2O2Si/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDYCUCHYGDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](OCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dichloro Dibutyloxy Silane

Direct Synthesis from Silicon Tetrachloride and Butanol

The most conventional route to Dichloro(dibutyloxy)silane is the direct alcoholysis of silicon tetrachloride with butanol. This reaction involves the stepwise substitution of chloride atoms on the silicon center with butoxy groups.

Reaction Conditions and Stoichiometric Considerations

SiCl₄ + 2 BuOH → Cl₂Si(OBu)₂ + 2 HCl

A critical aspect of this reaction is the management of the hydrogen chloride (HCl) gas produced as a byproduct. The presence of HCl can lead to undesirable side reactions, including the reaction with butanol to form butyl chloride and water, or the promotion of equilibrium-driven redistribution reactions among the chlorosilane species. iupac.org To mitigate this, the reaction is often carried out in the presence of a tertiary amine, such as pyridine (B92270) or dimethylaniline, which acts as an HCl scavenger, forming a stable hydrochloride salt and driving the reaction toward the desired product. iupac.org

The reaction is typically conducted in an inert, non-polar solvent, such as benzene (B151609) or toluene, to facilitate handling and temperature control. Low temperatures, often around 0°C, are employed initially to moderate the highly exothermic reaction between SiCl₄ and the alcohol.

Steric hindrance can play a significant role in the degree of substitution. While primary alcohols like n-butanol react readily, bulkier alcohols such as tert-butanol (B103910) may result in incomplete substitution, yielding primarily the trialkoxychlorosilane even when a base is present. iupac.org

Table 1: Stoichiometric and Reaction Condition Data for Direct Synthesis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| SiCl₄:Butanol Molar Ratio | 1:2 | Favors formation of the disubstituted product. |

| Solvent | Benzene, Toluene | Inert reaction medium. |

| Temperature | ~0°C (initial) | To control the exothermic reaction. |

| HCl Scavenger | Pyridine, Dimethylaniline | Neutralizes HCl byproduct, preventing side reactions. iupac.org |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture. |

Catalytic Enhancement in Direct Synthesis

The direct alcoholysis of silicon tetrachloride with primary alcohols like butanol is a facile reaction that generally does not require catalytic enhancement. The primary chemical auxiliary used is a stoichiometric amount of a base (e.g., pyridine) to act as an HCl acceptor, which drives the reaction to completion rather than catalytically accelerating it. iupac.org

In related organosilicon chemistry, specific catalysts are employed for different transformations. For instance, the direct synthesis of alkoxysilanes from elemental silicon utilizes copper-based catalysts. tandfonline.com However, for the substitution of chloride on SiCl₄ with an alcohol, the reaction proceeds efficiently without a true catalyst, relying on the nucleophilicity of the alcohol and the removal of the HCl byproduct.

Purification Techniques for Synthesized this compound

Post-synthesis, the purification of this compound from the reaction mixture is crucial. The primary method employed is fractional distillation under reduced pressure. This technique separates the product from the solvent, the amine hydrochloride salt, and other partially substituted silanes (e.g., trichloro(butoxy)silane and chloro(tributoxy)silane) that may have formed.

For applications requiring very high purity, chemical treatment may be used prior to distillation to remove trace halide impurities. One documented method involves treating the crude halide-containing alkoxysilane with zinc metal or an organic zinc compound, such as zinc octenoate. This treatment effectively reduces the concentration of residual chlorides. wikipedia.org Following this chemical treatment, the purified alkoxysilane is isolated by distillation. wikipedia.org

Alternative Synthetic Routes and Precursor Utilization

Beyond direct synthesis, alternative routes offer flexibility in precursor selection and can sometimes provide better control over the final product distribution.

Transesterification Approaches

Transesterification provides a powerful method for the synthesis of this compound by exchanging alkoxy groups on a pre-existing alkoxysilane with butoxy groups. This approach is particularly useful for preparing alkoxides that are difficult to synthesize directly. iupac.org A common precursor for this route would be another dichlorodialkoxysilane, such as dichloro(diethoxy)silane.

The reaction involves heating the starting alkoxysilane with an excess of butanol in the presence of a catalyst. The equilibrium is driven towards the desired product by continuously removing the lower-boiling alcohol (in this case, ethanol) from the reaction mixture, often through azeotropic distillation. iupac.org

SiCl₂(OR)₂ + 2 BuOH ⇌ SiCl₂(OBu)₂ + 2 ROH (where R = e.g., Ethyl)

This reaction can be catalyzed by either acids or bases. cdnsciencepub.com Acid catalysts like p-toluenesulfonic acid or cation-exchange resins (e.g., Amberlyst 15) are effective for this transformation. google.comgelest.com

Table 2: Research Findings on Transesterification for Alkoxysilane Synthesis

| Catalyst | Precursors | Key Finding | Reference |

|---|---|---|---|

| Amberlyst 15 | Tetraethoxysilane, 1-Butanol | Butoxyl groups were successfully substituted for ethoxyl groups. The degree of transesterification depended on the molar ratio of reactants. | gelest.com |

| Acid/Base Catalysts | General Alkoxysilanes, Alcohols | The reaction can be catalyzed by either acids or bases, with the choice depending on the functional groups present in the molecule. | cdnsciencepub.com |

| p-Toluenesulfonic acid | Alkoxyorganosilicon compounds | Mentioned as a typical acid catalyst for transesterification of silanes. | google.com |

Grignard Reagent-Mediated Synthesis

While Grignard reagents (R-MgX) are archetypal for forming silicon-carbon (Si-C) bonds, a related approach can be used to form silicon-oxygen (Si-O) bonds. unacademy.comiaea.org This method does not use a typical organometallic Grignard reagent but rather a magnesium alkoxide, which can be prepared in a similar fashion.

Magnesium di-butoxide can be synthesized by reacting magnesium metal with butanol, sometimes requiring a catalyst such as iodine. osti.gov This magnesium alkoxide is then reacted with silicon tetrachloride to yield the corresponding alkoxysilane. The reaction proceeds by nucleophilic substitution of the chloride ions by butoxide ions.

2 Mg(OBu)₂ + SiCl₄ → Si(OBu)₄ + 2 MgCl₂

To obtain the target this compound, the stoichiometry would need to be carefully controlled, using one equivalent of magnesium di-butoxide per equivalent of silicon tetrachloride.

Mg(OBu)₂ + SiCl₄ → SiCl₂(OBu)₂ + MgCl₂

This route is less common than direct alcoholysis due to the additional step of preparing the magnesium alkoxide. However, it offers an alternative pathway, particularly when direct alcoholysis presents challenges with selectivity or side reactions. It is important to distinguish this from the reaction of a butyl-Grignard reagent (e.g., butylmagnesium bromide) with SiCl₄, which would produce butyltrichlorosilane, a compound with a Si-C bond.

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound from silicon tetrachloride and butanol proceeds through a nucleophilic substitution mechanism at the silicon center. Understanding the mechanistic details is crucial for controlling the reaction and optimizing the yield of the desired product.

Mechanistic Pathways of Nucleophilic Attack

The primary mechanistic pathway for the formation of this compound is nucleophilic substitution. In this reaction, the oxygen atom of the butanol molecule, acting as a nucleophile, attacks the electrophilic silicon atom of silicon tetrachloride. msu.eduyoutube.com This attack initiates the displacement of a chloride ion, which is a good leaving group. wikipedia.org

The reaction can be described as follows:

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a butanol molecule attacks the silicon atom of SiCl4.

Chloride Ion Departure: Simultaneously or in a subsequent step, a chloride ion is expelled from the silicon center.

This process can occur sequentially, with the first butanol molecule reacting to form chlorotributoxysilane, followed by a second butanol molecule reacting to yield this compound. The reaction is analogous to other nucleophilic substitution reactions at a silicon center, which are fundamental in organosilicon chemistry. libretexts.org The presence of electron-withdrawing chlorine atoms on the silicon makes it highly susceptible to nucleophilic attack. msu.edu

Role of Intermediates and Transition States

The reaction proceeds through a series of intermediates and transition states. solubilityofthings.comyoutube.com The initial attack of butanol on silicon tetrachloride likely forms a pentacoordinate silicon intermediate or transition state. nih.gov In this transient species, the silicon atom is bonded to both the incoming butoxy group and the outgoing chloride ion, in addition to the other three chlorine atoms. solubilityofthings.comyoutube.com

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the geometry and energy of these transient species, helping to elucidate the detailed reaction mechanism. nih.govresearchgate.net Such studies can model the molecular orbital interactions during the nucleophilic attack and the formation and breaking of bonds. researchgate.net

Process Optimization and Scalability Studies for this compound Production

Optimizing the production of this compound involves manipulating various reaction parameters to maximize yield and purity while ensuring cost-effectiveness and safety on a larger scale.

Several factors can be adjusted to optimize the synthesis:

Stoichiometry of Reactants: The molar ratio of silicon tetrachloride to butanol is a critical parameter. A controlled addition of butanol is necessary to favor the formation of the disubstituted product over mono- or trisubstituted byproducts.

Temperature: Reaction temperature influences the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition of products. Finding the optimal temperature is crucial for maximizing the desired product yield. researchgate.net

Catalyst: While the reaction can proceed without a catalyst, the use of a suitable catalyst could enhance the reaction rate and selectivity. For instance, in related silane (B1218182) syntheses, catalysts have been shown to improve efficiency. google.com

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction kinetics. nih.gov

For scaling up the production of this compound, several considerations are important:

Heat Management: The reaction is often exothermic. Effective heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions, especially in large-scale reactors. google.com

Reactor Design: The choice of reactor, such as a batch or continuous flow reactor, can impact the efficiency and scalability of the process. Continuous flow reactors can offer better control over reaction parameters and improved safety for highly exothermic reactions. nih.gov

Purification: Developing an efficient and scalable purification method, such as distillation, is essential to obtain high-purity this compound. The use of techniques like reactive distillation has been explored for the production of other silanes to improve efficiency and reduce costs. researchgate.netsegovia-hernandez.com

The table below outlines key parameters for process optimization.

| Parameter | Influence on the Process | Optimization Goal |

| Reactant Ratio | Determines the degree of substitution on the silicon atom. | Achieve a high yield of the desired disubstituted product. |

| Temperature | Affects reaction rate and potential for side reactions. researchgate.net | Maximize reaction rate while minimizing byproducts. |

| Catalyst | Can increase reaction rate and selectivity. google.com | Enhance efficiency and product selectivity. |

| Solvent | Influences solubility and reaction kinetics. nih.gov | Improve reaction medium for optimal performance. |

Hydrolysis Reactions of this compound

The reaction of this compound with water is a cornerstone of its chemistry, initiating the formation of siloxane polymers. The process involves the substitution of the chlorine atoms with hydroxyl groups, which subsequently undergo condensation.

While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively detailed in the literature, the reaction follows well-established principles for alkoxychlorosilanes and alkylalkoxysilanes. The hydrolysis is generally understood to be a pseudo-first-order reaction with respect to the silane concentration when water is in large excess. nih.gov The reaction rate is significantly influenced by several factors, including pH, solvent, and temperature.

Hydrolysis of silanes can be catalyzed by both acids and bases. unm.edugelest.com The rate of hydrolysis is typically at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions. unm.eduresearchgate.net The reactivity is also subject to inductive and steric effects from the substituents on the silicon atom. For analogous alkoxysilanes, electron-donating alkyl groups have been shown to increase the hydrolysis rate under acidic conditions, while the reverse is true under basic conditions. unm.edu The steric bulk of alkoxy groups also plays a role, with less hindered groups like methoxy (B1213986) hydrolyzing faster than more hindered ones like butoxy. gelest.com

| Factor | Effect on Hydrolysis Rate | General Principle |

|---|---|---|

| pH | Minimum rate at ~pH 7; increases in acidic or basic conditions. | The reaction is subject to both specific acid (H⁺) and specific base (OH⁻) catalysis. unm.edu |

| Catalyst | Acids and bases significantly accelerate the reaction. | Catalysts facilitate the nucleophilic attack on the silicon center. nih.gov |

| Solvent Polarity | Can enhance the rate by solvating the activated complex. | The ionizing power and nucleophilicity of the solvent influence the solvolysis of the transition state. scienceopen.com |

| Steric Hindrance | Larger alkoxy groups (like butoxy) generally decrease the reaction rate compared to smaller groups (like methoxy). | Steric bulk hinders the approach of the nucleophile (water) to the silicon center. gelest.com |

The hydrolysis of this compound proceeds in a stepwise manner. The first equivalent of water attacks the silicon center, displacing a chloride ion to form a chlorosilanol intermediate, (C₄H₉O)₂Si(OH)Cl. A second hydrolysis step replaces the remaining chlorine atom to yield the corresponding silanediol, (C₄H₉O)₂Si(OH)₂.

These silanol (B1196071) intermediates are typically highly reactive and unstable. gelest.com They readily participate in condensation reactions with each other or with unhydrolyzed silane molecules. gelest.com This process involves the elimination of a water molecule to form a stable siloxane (Si-O-Si) bond, which is the fundamental linkage in silicone polymers. Due to their transient nature, isolating and characterizing these monomeric silanols from aqueous solutions is challenging, as they rapidly oligomerize. gelest.com The condensation reaction is also pH-dependent and is a key step in the transition from soluble species to a cross-linked gel network.

The pH of the reaction medium not only affects the rate of hydrolysis but also profoundly influences the structure of the resulting condensation products. unm.edugelest.com

Acidic Conditions (pH < 7): Under acidic catalysis, the hydrolysis reaction is generally fast compared to the subsequent condensation reactions. afinitica.com This kinetic preference tends to result in the formation of more linear, chain-like polysiloxane structures. Protonation of an alkoxy or hydroxyl group on the silicon atom precedes the nucleophilic attack by water. gelest.com

Basic Conditions (pH > 7): In basic media, the condensation reaction can be faster than or competitive with the hydrolysis reaction. afinitica.com This leads to more compact, highly branched, and cross-linked structures. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanolate anion on the silicon center. nih.gov

The choice of solvent also plays a critical role. The use of a co-solvent, such as ethanol (B145695) or acetone, is often necessary to homogenize the otherwise immiscible silane and water phases. researchgate.net The solvent can affect reaction rates by influencing the solvation of the reactants and the transition state. scienceopen.com For some amino-functionalized silanes, an increase in water content in the solvent system has been shown to hinder self-condensation reactions. ncsu.edu

Substitution Reactions Involving this compound

The high reactivity of the Si-Cl bonds makes this compound a versatile precursor for the synthesis of other organosilicon compounds through nucleophilic substitution reactions. The chlorine atoms act as excellent leaving groups, allowing for their displacement by a wide array of nucleophiles.

The electrophilic silicon atom in this compound is readily attacked by various nucleophilic reagents. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism, involving a pentacoordinate silicon intermediate or transition state. nih.gov

| Nucleophilic Reagent Class | Example | Product Type | Bond Formed |

|---|---|---|---|

| Alcohols/Alkoxides | ROH / RO⁻ | Tetraalkoxysilanes | Si-O-R |

| Amines | R₂NH | Aminosilanes | Si-N |

| Organometallic Reagents | R-MgX (Grignard) | Organo(dibutyloxy)silanes | Si-C |

| Organometallic Reagents | R-Li (Organolithium) | Organo(dibutyloxy)silanes | Si-C |

The reaction with alcohols leads to the formation of new alkoxysilanes, while amines can displace the chloride ions to yield aminosilanes. Of particular importance are reactions with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, which are powerful methods for forming stable silicon-carbon bonds. ias.ac.in

The substitution reactivity of this compound provides a strategic pathway for creating tailored organosilicon molecules. By carefully selecting the nucleophile, a diverse range of functionalities can be incorporated.

For example, reaction with two equivalents of a Grignard reagent like methylmagnesium bromide would replace both chlorine atoms, yielding di(butoxy)dimethylsilane. The sequential substitution of the two chlorine atoms, by using different nucleophiles in a stepwise manner, allows for the synthesis of unsymmetrical organosilicon compounds. Furthermore, reacting this compound with difunctional nucleophiles, such as diols or diamines, can lead to the formation of cyclic or polymeric organosilicon structures. This versatility makes it a valuable intermediate in the synthesis of specialized monomers for hybrid organic-inorganic polymers and other advanced materials.

Regioselectivity and Stereoselectivity in Substitution Reactions

The substitution reactions of this compound are fundamentally governed by the principles of nucleophilic substitution at a silicon center. While specific studies detailing the regioselectivity and stereoselectivity of this particular compound are not extensively documented in publicly available literature, the behavior can be inferred from the well-established reactivity patterns of analogous dichlorodialkoxysilanes.

Regioselectivity: In this compound, the two chlorine atoms are chemically equivalent, being attached to the same silicon atom. Therefore, in a substitution reaction with a stoichiometric amount of a nucleophile, the concept of regioselectivity between the two chlorine atoms does not apply in the traditional sense of selecting between different positions on a molecule. The first substitution will occur at one of the Si-Cl bonds, and the second substitution will occur at the remaining Si-Cl bond.

However, if the nucleophile itself is unsymmetrical, the orientation of its attack can be considered a form of regioselectivity. The silicon atom in this compound is electrophilic due to the presence of two electronegative chlorine atoms and two oxygen atoms. Nucleophilic attack will be directed at this silicon center.

Stereoselectivity: The stereochemical outcome of nucleophilic substitution at silicon is a well-studied area, and it is generally understood that these reactions can proceed with either inversion or retention of configuration at the silicon center, largely dependent on the nature of the nucleophile, the leaving group, and the reaction conditions.

For dichlorosilanes like this compound, which are prochiral at the silicon center if the two butoxy groups are considered as part of a larger chiral environment, the introduction of a chiral nucleophile could potentially lead to diastereomeric products. The stereoselectivity of such reactions would be influenced by steric hindrance and electronic interactions between the substituents on the silicon atom and the incoming nucleophile.

The mechanism of nucleophilic substitution at silicon often involves a pentacoordinate intermediate or transition state. The geometry of this intermediate plays a crucial role in determining the stereochemical outcome.

| Factor | Influence on Stereoselectivity |

| Nucleophile | Stronger, harder nucleophiles tend to favor inversion of configuration. |

| Leaving Group | Good leaving groups facilitate the substitution reaction and can influence the lifetime of any intermediate, thereby affecting the stereochemical course. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, influencing the reaction pathway and stereoselectivity. |

| Steric Hindrance | The bulky butoxy groups on the silicon atom can sterically hinder the approach of the nucleophile, potentially influencing the trajectory of attack and the resulting stereochemistry. |

It is important to note that without specific experimental data for this compound, these are predictions based on the general principles of organosilicon chemistry.

Polymerization Pathways of Dichloro Dibutyloxy Silane

Condensation Polymerization Mechanisms Leading to Polysiloxanes

The most direct route to polysiloxanes from this compound is through condensation polymerization, specifically by hydrolysis. This process involves the reaction of the Si-Cl bonds with water.

The mechanism proceeds in the following steps:

Hydrolysis: The chloro groups are hydrolysed by water to form silanol (B1196071) groups (-Si-OH), with the concomitant formation of hydrochloric acid (HCl) as a byproduct. SiCl₂(OBu)₂ + 2H₂O → Si(OH)₂(OBu)₂ + 2HCl

Condensation: The resulting silanediol, di(butoxy)silanediol, is unstable and readily undergoes self-condensation. A hydroxyl group on one molecule reacts with a hydroxyl group on another, eliminating a molecule of water and forming a siloxane bond (-Si-O-Si-). n Si(OH)₂(OBu)₂ → [-Si(OBu)₂-O-]n + n H₂O

This step-growth polymerization continues, leading to the formation of linear polydibutoxysiloxane chains. The reaction is typically catalyzed by acids or bases to increase the rate of condensation.

Ring-Opening Polymerization of Cyclic Oligomers Derived from this compound

While this compound itself does not undergo ring-opening polymerization directly, it can be a precursor to cyclic siloxane oligomers. Under specific conditions, the hydrolysis and condensation of this compound can be controlled to favor the formation of cyclic species, such as octabutoxycyclotetrasiloxane ([-Si(OBu)₂-O-]₄).

These cyclic oligomers can then be subjected to ring-opening polymerization (ROP) to produce high molecular weight linear polysiloxanes. ROP can be initiated by either anionic or cationic catalysts.

Anionic ROP: Initiators such as alkali metal hydroxides or silanolates attack the silicon atom of the cyclic siloxane, cleaving the Si-O bond and generating a linear silanolate anion. This anion then propagates by attacking another cyclic monomer.

Cationic ROP: Strong acids can protonate the oxygen atom of the siloxane bond, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another monomer or the solvent.

ROP offers better control over the polymer's molecular weight and can lead to narrower molecular weight distributions compared to condensation polymerization.

Control over Molecular Weight and Polymer Architecture

The final properties of the polysiloxane are highly dependent on its molecular weight and architecture (linear, branched, or cross-linked). Several strategies can be employed to control these parameters during the polymerization of this compound.

| Control Parameter | Method |

| Molecular Weight | In condensation polymerization, the stoichiometry of the reactants is crucial. The reaction can be terminated by adding a monofunctional reagent (e.g., a monochlorosilane) that acts as a chain stopper. In ROP, the ratio of monomer to initiator concentration is a key determinant of the molecular weight. |

| Architecture (Linear) | To obtain linear polymers, it is essential to use a difunctional monomer like this compound and to carefully control the reaction conditions to minimize side reactions that could lead to branching. |

| Architecture (Branched/Cross-linked) | Branching can be introduced by adding a trifunctional silane (B1218182) (e.g., a trichlorosilane) to the polymerization mixture. Cross-linking can be achieved by further reactions of the butoxy groups or by introducing other reactive functionalities. |

Reactions with Unsaturated Organic Compounds

Hydrosilylation Reactions

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This compound, in its as-is form, does not possess a Si-H bond and therefore cannot directly participate in hydrosilylation reactions.

However, it can be a precursor to a hydrosilane. The chloro groups can be reduced to hydride groups using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to form di(butoxy)silane (H₂Si(OBu)₂).

SiCl₂(OBu)₂ + 2[H] → H₂Si(OBu)₂ + 2HCl

This resulting di(butoxy)silane, containing two Si-H bonds, would be a reactive species capable of undergoing hydrosilylation with various unsaturated organic compounds in the presence of a catalyst, typically a platinum complex like Speier's catalyst or Karstedt's catalyst.

The general scheme for the hydrosilylation of an alkene with di(butoxy)silane would be:

H₂Si(OBu)₂ + 2 R-CH=CH₂ → (R-CH₂CH₂)₂Si(OBu)₂

This reaction would proceed via an anti-Markovnikov addition, with the silicon atom attaching to the less substituted carbon of the double bond. The hydrosilylation reaction provides a versatile method for forming carbon-silicon bonds and for functionalizing organic molecules with silicon-containing groups.

Functionalization of Organic Polymers

The chemical reactivity of this compound makes it a potential candidate for the functionalization of organic polymers, a process aimed at modifying the surface properties or bulk characteristics of the material. This functionalization primarily involves the reaction of the highly reactive silicon-chlorine (Si-Cl) bonds with complementary functional groups present on the polymer chains. While specific research detailing the use of this compound for this application is not extensively documented in publicly available literature, the principles of its reactivity can be inferred from the well-established chemistry of dichlorodialkoxysilanes.

The primary pathway for the functionalization of organic polymers with this compound is through the covalent bonding of the dibutyloxysilyl moiety onto the polymer backbone or as pendant groups. This is typically achieved by targeting polymers that possess active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH) groups.

The reaction proceeds via a nucleophilic substitution at the silicon atom, where the hydroxyl or amine group on the polymer acts as the nucleophile, attacking the electrophilic silicon atom of the this compound. This results in the displacement of a chloride ion and the formation of a stable silicon-oxygen (Si-O) or silicon-nitrogen (Si-N) bond, covalently grafting the silane to the polymer. The reaction releases hydrogen chloride (HCl) as a byproduct, which typically needs to be neutralized by the addition of a base to drive the reaction to completion and prevent degradation of acid-sensitive polymers.

A subsequent reaction can occur at the second Si-Cl bond, leading to cross-linking between polymer chains if another functional group from a different polymer chain is in proximity. This cross-linking can significantly alter the mechanical and thermal properties of the polymer, often leading to increased rigidity and thermal stability. Alternatively, the remaining Si-Cl bond can be hydrolyzed to a silanol (Si-OH) group, which can then undergo condensation with other silanol groups to form a polysiloxane network on the polymer surface or within the polymer matrix.

The functionalization of organic polymers with this compound can be tailored to achieve specific properties. For instance, grafting onto the surface of a polymer can introduce hydrophobicity, improve adhesion to other materials, or create a reactive surface for further modifications. The two butoxy groups attached to the silicon atom also influence the properties of the modified polymer, contributing to its flexibility and solubility characteristics.

While detailed research findings on the use of this compound for polymer functionalization are scarce, the general reactivity of dichlorodialkoxysilanes suggests its potential utility in this area. The following table outlines the hypothetical reaction parameters and expected outcomes based on the principles of silane chemistry.

Table 1: Hypothetical Parameters for Functionalization of Organic Polymers with this compound

| Parameter | Description | Anticipated Outcome |

| Polymer Substrate | Organic polymer containing functional groups such as hydroxyl (-OH) or amine (-NH2). Examples include polyvinyl alcohol, cellulose, or polyamides. | The silane grafts onto the polymer via Si-O or Si-N bonds. |

| Reaction Conditions | Anhydrous conditions to prevent premature hydrolysis of the Si-Cl bonds. Typically in an inert solvent with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl. | Efficient grafting of the dibutyloxysilyl moiety onto the polymer. |

| Stoichiometry | The molar ratio of this compound to the functional groups on the polymer can be varied to control the degree of grafting and cross-linking. | A higher silane-to-polymer ratio can lead to a higher degree of functionalization and potential cross-linking. |

| Post-reaction Treatment | Washing to remove unreacted silane and byproducts. Potential for controlled hydrolysis and condensation of remaining Si-Cl or Si-OR groups. | Formation of a stable, functionalized polymer with modified surface or bulk properties. |

Further research would be necessary to fully elucidate the specific reaction kinetics, optimal conditions, and the full range of properties that can be achieved by functionalizing various organic polymers with this compound.

Spectroscopic and Advanced Structural Characterization of Dichloro Dibutyloxy Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds like dichloro(dibutyloxy)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

The structural assignment of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ²⁹Si NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two butoxy groups. The chemical shifts are influenced by the electronegative oxygen atom. A typical butoxy group will exhibit four sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂).

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the butoxy chains. For a related compound, phenyl(methoxy)dibutoxysilane, the ¹³C NMR signals for the butoxy group have been reported with chemical shifts (δ) at approximately 13.8 (CH₃), 19.0 (CH₂), 34.7 (CH₂), and 62.7 (OCH₂) ppm. google.com These values provide a reasonable estimate for the expected chemical shifts in this compound. The presence of two chlorine atoms on the silicon will likely induce some downfield shift for the OCH₂ carbon.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for characterizing organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For phenyl(methoxy)dibutoxysilane, a ²⁹Si NMR chemical shift of -16.2 ppm has been reported. google.com In this compound, the presence of two chlorine atoms, which are more electronegative than a phenyl or methoxy (B1213986) group, would be expected to shift the ²⁹Si signal significantly. The coordination state of the silicon atom also influences the chemical shift, with higher coordination numbers generally resulting in shifts to higher frequency (more negative ppm values). researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (OCH₂) | ~3.8 | Triplet |

| ¹H (CH₂) | ~1.6 | Quintet |

| ¹H (CH₂) | ~1.4 | Sextet |

| ¹H (CH₃) | ~0.9 | Triplet |

| ¹³C (OCH₂) | ~63 | - |

| ¹³C (CH₂) | ~35 | - |

| ¹³C (CH₂) | ~19 | - |

| ¹³C (CH₃) | ~14 | - |

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC: This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the butoxy chains.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. photothermal.comedinst.commt.comfsu.edu These methods are based on the principle that molecular bonds vibrate at specific frequencies.

The IR and Raman spectra of this compound are characterized by specific vibrational modes associated with the Si-O and Si-Cl bonds.

Si-O Stretching: The silicon-oxygen bond in alkoxysilanes gives rise to strong absorption bands in the IR spectrum, typically in the region of 1000-1100 cm⁻¹. These bands are often broad and complex due to asymmetric and symmetric stretching modes. In Raman spectra, these vibrations are also observable.

Si-Cl Stretching: The silicon-chlorine bonds exhibit characteristic stretching vibrations at lower frequencies, generally in the range of 450-650 cm⁻¹. The exact position depends on the number of chlorine atoms and the other substituents on the silicon atom. For dichlorosilanes, two distinct stretching frequencies (symmetric and asymmetric) are expected.

The C-H stretching vibrations of the butoxy groups are observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. americanpharmaceuticalreview.com The fingerprint region, below 1500 cm⁻¹, contains a wealth of information from various bending and rocking vibrations of the alkyl chains.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (butoxy) | Stretching | 2850 - 3000 |

| Si-O-C | Asymmetric Stretching | 1050 - 1100 |

Note: These are general ranges and the exact peak positions for this compound may vary.

IR and Raman spectroscopy are valuable tools for monitoring the synthesis of this compound and its subsequent reactions. For example, during the synthesis from silicon tetrachloride and butanol, the disappearance of the Si-Cl stretching bands of the starting material and the appearance of the characteristic Si-O and C-O stretching bands of the product can be tracked in real-time. Similarly, in hydrolysis or condensation reactions of this compound, the formation of siloxane (Si-O-Si) bonds, which have characteristic vibrational frequencies, can be monitored to follow the reaction progress.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.orgnih.govjeolusa.comuvsq.fr

When this compound is analyzed by mass spectrometry, it undergoes ionization, typically by electron impact (EI), which can lead to the fragmentation of the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions, resulting in a characteristic cluster of peaks.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure |

|---|---|

| [M - Cl]⁺ | [SiCl(OC₄H₉)₂]⁺ |

| [M - OC₄H₉]⁺ | [SiCl₂(OC₄H₉)]⁺ |

Note: The presence and relative abundance of these fragments would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the elemental composition of a molecule. jeolusa.com Unlike unit mass resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. rsc.org This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁶O = 15.99491, ³⁵Cl = 34.96885, ²⁸Si = 27.97693).

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₈H₁₈Cl₂O₂Si. By comparing the experimentally measured m/z value from an HRMS instrument with the calculated theoretical mass, the molecular formula can be unequivocally confirmed. The high accuracy of HRMS helps to distinguish between isomers and compounds with the same nominal mass but different elemental compositions. rsc.org

Table 1: Theoretical Isotopic Mass Distribution for the Molecular Ion of this compound [C₈H₁₈Cl₂O₂Si]

| Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₈H₁₈³⁵Cl₂O₂Si | 244.0401 | 100.00 |

| C₈H₁₈³⁵Cl³⁷ClO₂Si | 246.0372 | 65.03 |

| C₈H₁₈³⁷Cl₂O₂Si | 248.0342 | 10.57 |

This table presents a theoretical calculation of the expected isotopic pattern for the molecular ion of this compound. The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 pattern.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. libretexts.org In an MS/MS experiment, the molecular ion of interest is first isolated and then subjected to collision-induced dissociation (CID), which breaks the ion into smaller fragment ions. The resulting fragments are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint of the parent ion.

For this compound, the fragmentation pathways can be predicted based on the known reactivity of alkoxysilanes. nih.gov The bonds in the molecule exhibit different strengths, leading to preferential cleavage at specific sites. The Si-Cl and Si-O bonds are common points of fragmentation. Additionally, the butoxy group can undergo characteristic fragmentation, such as the loss of butene.

A plausible fragmentation pathway for this compound would involve the initial loss of a butoxy radical or a chlorine radical. Subsequent fragmentation steps could involve the loss of the second butoxy or chlorine group, or the elimination of butene from a butoxy substituent. Analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its atoms.

Table 2: Plausible Fragmentation Ions of this compound in Tandem Mass Spectrometry

| Proposed Fragment | Chemical Formula | Theoretical m/z |

| [M - C₄H₉O]⁺ | C₄H₉Cl₂OSi⁺ | 171.9746 |

| [M - Cl]⁺ | C₈H₁₈ClO₂Si⁺ | 209.0713 |

| [M - C₄H₈]⁺ | C₄H₁₀Cl₂O₂Si⁺• | 188.9774 |

| [Si(OC₄H₉)Cl₂]⁺ | C₄H₉Cl₂OSi⁺ | 171.9746 |

| [Si(OC₄H₉)₂Cl]⁺ | C₈H₁₈ClO₂Si⁺ | 209.0713 |

This table outlines theoretically predicted fragment ions for this compound based on common fragmentation patterns of alkoxysilanes. Experimental verification would be required to confirm these pathways.

X-ray Diffraction (XRD) and Electron Microscopy (EM)

Single Crystal X-ray Diffraction for Solid-State Structure

While no specific single-crystal XRD data for this compound has been found in the searched literature, this technique would provide invaluable information if suitable crystals could be grown. The analysis would reveal the conformation of the butoxy chains, the coordination geometry around the silicon atom (which is expected to be tetrahedral), and the intermolecular interactions in the solid state.

Table 3: Typical Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description |

| Crystal System | The symmetry group of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the XRD data. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., Si-O, Si-Cl, C-O, C-C). |

| Bond Angles (°) | The angles between adjacent bonds (e.g., O-Si-O, Cl-Si-Cl, Si-O-C). |

This table describes the type of data that would be generated from a successful single-crystal X-ray diffraction analysis of this compound.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for characterizing the morphology of polymers derived from this compound, such as poly(dibutyloxysilane). tescan-analytics.comfilab.fr SEM provides high-resolution images of the surface topography of a material, revealing features like porosity, particle size, and shape. researchgate.netresearchgate.net TEM, on the other hand, provides images of the internal structure of a material by passing a beam of electrons through an ultrathin section of the sample. nih.govnih.gov

The morphology of polysiloxanes can vary significantly depending on the polymerization conditions. researchgate.net Polymers formed from the hydrolysis and polycondensation of this compound could potentially exhibit a range of morphologies. For instance, under certain conditions, spherical particles or aggregates might be formed, which could be visualized by SEM. researchgate.net TEM could reveal the internal structure of these particles, such as the presence of a core-shell structure or internal porosity. nih.gov In the case of cross-linked polymers, SEM and TEM could be used to study the network structure and the distribution of cross-links. The study of the morphology of these polymers is essential for understanding their physical and mechanical properties.

Table 4: Information Obtainable from SEM and TEM Analysis of Poly(dibutyloxysilane)

| Technique | Information Provided |

| SEM | Surface topography, particle size and shape distribution, porosity, and surface defects. researchgate.net |

| TEM | Internal structure, phase separation, domain size and shape, crystallinity, and presence of nanoparticles or fillers. nih.govnih.gov |

This table summarizes the types of morphological information that can be obtained for polymers derived from this compound using SEM and TEM.

Theoretical and Computational Chemistry Studies of Dichloro Dibutyloxy Silane

Quantum Chemical Calculations

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Ab initio and DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Dichloro(dibutyloxy)silane by finding the minimum energy geometry on the potential energy surface. DFT methods, such as those using the B3LYP functional, offer a favorable balance between computational cost and accuracy for molecules of this size. nih.govresearchgate.net The geometry optimization process yields key structural parameters. While specific computational studies for this compound are not prevalent in the literature, data from analogous dichlorodialkoxysilanes and related molecules allow for the prediction of its geometric parameters.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| Si-Cl Bond Length | ~2.05 - 2.09 Å |

| Si-O Bond Length | ~1.63 - 1.67 Å |

| O-C Bond Length | ~1.42 - 1.45 Å |

| Cl-Si-Cl Bond Angle | ~108 - 111° |

| O-Si-O Bond Angle | ~109 - 112° |

| Si-O-C Bond Angle | ~120 - 125° |

Note: These values are estimates based on typical bond lengths and angles found in computationally studied chlorosilanes and alkoxysilanes.

Beyond molecular geometry, these calculations elucidate the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. nih.govnih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized on the oxygen and chlorine atoms, while the LUMO is likely centered on the silicon atom, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, negative potential would be concentrated around the electronegative chlorine and oxygen atoms, while a positive potential region would be found around the central silicon atom.

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts. nmrdb.orgfrontiersin.org While machine learning and deep learning algorithms are emerging as highly accurate prediction tools, DFT-based calculations remain a standard approach. nih.govgithub.io For this compound, calculations would predict the chemical shifts for the different carbon and hydrogen atoms in the butoxy chains.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectra. researchgate.net This involves calculating the second derivatives of the energy with respect to atomic displacements. The predicted frequencies help in assigning the observed spectral bands to specific molecular motions, such as stretching and bending of bonds.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching (butoxy) | 2850 - 3000 |

| Si-O Stretching (asymmetric & symmetric) | 1000 - 1100 |

| Si-Cl Stretching (asymmetric & symmetric) | 450 - 650 |

Note: These are typical frequency ranges for the specified bonds in organosilicon compounds.

Reaction Pathway Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energies of reactants, products, and the transition states that connect them.

A primary application of reaction pathway modeling is the identification of transition state (TS) structures, which are the maximum energy points along a reaction coordinate. nasa.gov Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy barrier, a key factor governing the reaction rate.

For this compound, a crucial reaction to model is hydrolysis, where the Si-Cl bonds react with water. The reaction is expected to proceed via a nucleophilic substitution mechanism. askfilo.com Computational models for the hydrolysis of other chlorosilanes, such as SiCl₄ and trimethylchlorosilane, have shown that the reaction can proceed through a pentacoordinate silicon transition state. askfilo.comresearchgate.netresearchgate.net The presence of catalytic water molecules can significantly lower the activation barrier by facilitating proton transfer. researchgate.net

Table 3: Illustrative Energy Profile for the First Step of this compound Hydrolysis

| Species | Relative Energy (kcal/mol) |

| Reactants (R₂SiCl₂ + H₂O) | 0 |

| Transition State | +15 to +25 |

| Products (R₂Si(OH)Cl + HCl) | Variable (may be endo- or exothermic) |

Note: The energy values are illustrative and based on computational studies of the hydrolysis of analogous chlorosilanes. The actual barrier depends heavily on the computational model, especially the inclusion of solvent molecules. researchgate.net

Computational simulations can map out the entire reaction mechanism step-by-step. For the hydrolysis of this compound, this would involve:

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center. chemguide.co.uk Silicon's available 3d orbitals can accept the lone pair from the water molecule, facilitating the formation of a pentacoordinate intermediate or transition state. chemguide.co.uk

Intermediate/Transition State: A transient species is formed where the silicon atom is bonded to both the incoming hydroxyl group and the outgoing chlorine atom. askfilo.com

Proton Transfer: Often, additional water molecules play a crucial role, forming a bridge to accept a proton from the attacking water molecule and donate a proton to the leaving chloride ion, thereby lowering the energy barrier. researchgate.net

Product Formation: A molecule of hydrogen chloride (HCl) is eliminated, resulting in a silanol (B1196071), Chloro(dibutyloxy)hydroxysilane. This process can then be repeated for the second chlorine atom.

Subsequent condensation reactions, where two silanol molecules react to form a siloxane (Si-O-Si) bond and a water molecule, can also be modeled computationally. researchgate.netacs.org These simulations provide a complete picture of the initial stages of polymerization.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on single molecules or small clusters in a static (0 K) environment, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems containing many molecules. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

For this compound, MD simulations could be used to investigate:

Bulk Liquid Properties: Simulating a box of many this compound molecules can predict properties like density, viscosity, and diffusion coefficients.

Solvation Effects: MD can model how the molecule behaves in different solvents, examining its conformational flexibility and interactions with solvent molecules.

Interfacial Behavior: A key application for silanes is surface modification. MD simulations are widely used to study the self-assembly of organosilane monolayers on substrates like silica (B1680970). acs.orgacs.orgbawue.de Simulations can reveal details about the packing density, molecular orientation (tilt angle), and conformational order of the alkyl chains on the surface. bawue.debohrium.com Reactive force fields (ReaxFF) can even be used to model the chemical reactions of hydrolysis and condensation as the silane (B1218182) molecules bond to the surface and to each other. acs.orgresearchgate.net

These simulations provide a molecular-level understanding of how this compound might function in applications such as creating hydrophobic coatings or as a coupling agent.

Dynamics of this compound in Solution

The dynamic behavior of this compound in a solvent environment is governed by the flexibility of its butoxy chains and the rotational barriers around its chemical bonds. Computational methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are pivotal in exploring these dynamic properties.

Conformational Analysis: The presence of two butoxy groups, each with several rotatable bonds, results in a complex potential energy surface with numerous possible conformers. Conformational analysis aims to identify the low-energy structures that the molecule is most likely to adopt in solution. Quantum chemical calculations are employed to determine the relative energies of these conformers. For a molecule like this compound, the orientation of the butoxy chains relative to each other and to the Si-Cl bonds is of particular interest. Studies on similar long-chain alkanes and alkoxysilanes have shown that extended (anti) conformations are often energetically favored in the gas phase or non-polar solvents, while more compact (gauche) conformations can be stabilized by intramolecular interactions or by the surrounding solvent molecules.

Rotational Barriers: The rotation around the Si-O and C-C bonds of the butoxy chains is not free but is hindered by energy barriers. The height of these barriers determines the rate of interconversion between different conformers. DFT calculations can be used to map the potential energy surface as a function of the dihedral angles of these bonds, allowing for the determination of the transition states and the associated energy barriers. For instance, the rotational barrier about the C-C bond in similar molecules like 1,2-dichloroethane has been computationally determined to be around 1.39 kcal/mol between the trans and gauche conformers osti.gov. It is expected that the rotational barriers in the butoxy chains of this compound would be of a similar magnitude.

| Vibrational Mode | Typical Calculated Frequency Range (cm-1) | Associated Bonds |

| C-H Stretch | 2850 - 3000 | C-H in butoxy groups |

| Si-O Stretch | 1000 - 1100 | Si-O-C linkage |

| Si-Cl Stretch | 450 - 650 | Si-Cl bonds |

This table presents typical frequency ranges for the specified vibrational modes based on general data for organosilicon compounds and may not represent the exact values for this compound.

Interactions with Solvents and Other Reactants

The interactions of this compound with its environment are crucial for understanding its reactivity and solubility. Computational chemistry provides tools to quantify these interactions at a molecular level.

Solvation Models: The effect of a solvent on the behavior of this compound can be modeled using either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the simulation box, allowing for a detailed description of solute-solvent interactions. Molecular dynamics simulations are well-suited for this approach. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to estimate solvation effects.

Intermolecular Forces: The interactions between this compound and solvent molecules or other reactants are governed by a combination of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding if protic solvents or reactants are present. Computational methods can be used to calculate the interaction energies between molecules. For example, the interaction energy between a silane and a solvent molecule can be determined by calculating the energy of the complex and subtracting the energies of the individual isolated molecules.

Reaction Mechanisms: DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound, such as hydrolysis. By mapping the potential energy surface of the reaction, stationary points like reactants, products, intermediates, and transition states can be identified. This allows for the calculation of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. For the hydrolysis of a chlorosilane, the mechanism typically involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of a chloride ion.

| Interaction Type | Description | Computational Method |

| Solvation Free Energy | The free energy change associated with transferring the molecule from the gas phase to a solvent. | PCM, MD with thermodynamic integration |

| Interaction Energy | The strength of the interaction between this compound and a specific molecule. | DFT, MP2 |

| Radial Distribution Function | Describes how the density of solvent molecules varies as a function of distance from the solute. | Molecular Dynamics |

This table outlines the types of interactions and the computational methods used to study them.

Computational Design of this compound-Based Materials

The bifunctional nature of this compound, with its reactive Si-Cl bonds and hydrolyzable Si-O-butyl groups, makes it a potential precursor for the synthesis of various silicon-based materials. Computational modeling can aid in the design and prediction of the properties of these materials.

Polysiloxane Formation: The hydrolysis and subsequent condensation of this compound can lead to the formation of polysiloxanes. Computational studies can model this polymerization process. By simulating the step-by-step formation of Si-O-Si linkages, it is possible to predict the structure and properties of the resulting polymer, such as its chain length, degree of cross-linking, and conformational preferences. These simulations can help in understanding how reaction conditions might influence the final polymer architecture.

Nanoparticle Design: this compound can also serve as a precursor in the sol-gel synthesis of silica nanoparticles. Computational models can simulate the initial stages of nucleation and growth of these nanoparticles. nih.gov By understanding the aggregation behavior of the hydrolyzed silane monomers and oligomers, it is possible to predict the size, shape, and porosity of the resulting nanoparticles. nih.gov These simulations can guide the experimental design of nanoparticles with tailored properties for specific applications.

Surface Modification: The reaction of this compound with hydroxylated surfaces can be modeled to understand the formation of self-assembled monolayers. Computational studies can investigate the binding energy of the silane to the surface, the packing density of the molecules, and the orientation of the butyl chains. This information is valuable for designing functionalized surfaces with specific properties, such as hydrophobicity or biocompatibility.

| Material Type | Precursor | Computational Focus | Predicted Properties |

| Polysiloxane | This compound | Polymerization mechanism, chain conformation | Molecular weight, viscosity, thermal stability |

| Silica Nanoparticles | This compound | Nucleation and growth, aggregation | Particle size, porosity, surface area |

| Functionalized Surfaces | This compound | Adsorption energy, monolayer packing | Surface energy, wettability, friction |

This interactive table provides examples of how computational design can be applied to materials derived from this compound.

Applications of Dichloro Dibutyloxy Silane in Advanced Materials Science

Sol-Gel Processing with Dichloro(dibutyloxy)silane

The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials, involving the transition of a colloidal solution (sol) into an integrated network (gel). wikipedia.org Alkoxysilanes and their more reactive predecessors, chlorosilanes, are common precursors in these processes. sigmaaldrich.com this compound is particularly useful due to its distinct hydrolysis and condensation rates. The rapid hydrolysis of the silicon-chlorine (Si-Cl) bonds initiates polymerization, while the slower hydrolysis of the silicon-butoxy (Si-OBu) bonds allows for manipulation of the condensation process and the resulting network structure. This controlled reaction pathway is essential for creating materials with tailored properties. dakenchem.comnih.gov

Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials leverage the combined properties of both organic and inorganic components to achieve performance unattainable by either constituent alone. mdpi.comnih.gov this compound is an excellent precursor for these materials. During the sol-gel process, the reactive chlorine atoms readily hydrolyze and condense to form a rigid inorganic silica (B1680970) (Si-O-Si) network. nih.gov Simultaneously, the organic butoxy groups can be integrated into the structure, imparting organic characteristics like flexibility, hydrophobicity, and compatibility with organic polymers.

The synthesis of these hybrids often involves the co-condensation of this compound with other organoalkoxysilanes. nih.govresearchgate.net This approach allows for the creation of a molecular-scale composite where the organic and inorganic phases are intimately linked through strong covalent bonds, preventing phase separation and enhancing material stability. researchgate.net The butoxy groups can modify the surface properties of the final material and influence its interaction with other substances.

Table 1: Influence of Precursor Components on Hybrid Material Properties

| Component | Function | Resulting Property |

| This compound (Inorganic part) | Forms Si-O-Si network via hydrolysis of Si-Cl bonds | Mechanical strength, thermal stability |

| This compound (Organic part) | Butoxy groups integrated into the network | Flexibility, hydrophobicity, processability |

| Other Organofunctional Silanes | Introduction of specific chemical groups | Tailored surface chemistry, reactivity, optical properties |

Fabrication of Porous Silica and Silicate (B1173343) Structures

The sol-gel method is widely employed to produce porous silica materials with controlled pore sizes and high surface areas, which are valuable for applications in catalysis, separation, and insulation. researchgate.net The structure of the silane (B1218182) precursor is a critical factor in determining the porosity of the final material. researchgate.net

When this compound is used, the bulky butoxy groups play a significant role. During the formation of the gel network, these organic groups can act as porogens (pore-forming agents). As the gel is aged and dried, the removal of these butyl groups (along with the solvent) creates voids within the silica matrix, leading to a porous structure. The size and distribution of these pores are directly related to the size and distribution of the organic groups in the precursor phase.

Control over Nanostructure and Mesoporosity

The precise control over the nanostructure and the creation of well-defined mesoporosity (pores with diameters between 2 and 50 nm) are key objectives in advanced materials synthesis. The dual reactivity of this compound provides a mechanism for achieving this control. The dissimilar hydrolysis rates of the chloro and butoxy substituents allow for a step-wise condensation process. This controlled polymerization helps prevent random aggregation and promotes the formation of more ordered nanostructures. uiowa.edu

By carefully managing reaction parameters such as pH, temperature, water-to-silane ratio, and catalyst, the hydrolysis and condensation reactions can be directed to favor the formation of specific structures. For instance, slower condensation rates tend to produce more linear or lightly branched polymers that can assemble into ordered mesoporous frameworks. The presence of the butoxy groups influences the self-assembly process, guiding the formation of the porous architecture.

Polymeric Materials Derived from this compound Precursors

This compound is a difunctional monomer, meaning it has two reactive sites (the chlorine atoms) capable of forming polymer chains. This makes it an ideal building block for the synthesis of linear polysiloxanes, which are the foundation for a wide range of silicone materials.

Synthesis of Functionalized Polysiloxanes for Specific Applications

Polysiloxanes are polymers with a silicon-oxygen backbone (...-Si-O-Si-...). Their properties can be tailored by attaching different organic groups to the silicon atoms. Controlled hydrolysis of this compound leads to the formation of poly(dibutyloxysiloxane).

A key strategy for creating functional polysiloxanes is the co-hydrolysis and co-condensation of this compound with other di-functional silane monomers that possess specific organic functionalities (e.g., vinyl, amino, or epoxy groups). researchgate.net This approach allows for the incorporation of desired chemical properties along the polymer chain. dntb.gov.ua These functional groups can serve as sites for further chemical reactions, such as cross-linking or grafting other molecules, enabling the development of materials for specialized applications, including hydrophilic coatings and biocompatible materials. documentsdelivered.com

Table 2: Research Findings on Functionalized Polysiloxane Synthesis

| Research Focus | Precursor Strategy | Key Finding | Potential Application |

| Hydrophilic Modification | Co-polymerization with mercaptan-containing alkoxysilanes | Creates polysiloxane amphiphiles with tailored water-attracting properties. researchgate.net | Agriculture, biomedical fields researchgate.net |

| Heterotelechelic Polymers | Anionic ring-opening polymerization (AROP) with functional terminators | Produces polymers with different functional groups at each end, allowing for precise macromolecular engineering. nih.gov | Advanced elastomers, bottlebrush networks nih.gov |

| Resin Modification | Integral blending of silicone oligomers with organic resins | Improves properties like heat resistance, weatherability, and flame resistance in materials such as acrylics and epoxies. shinetsu.com.cn | High-performance paints and coatings shinetsu.com.cn |

Development of Silicone Elastomers and Resins with Tunable Properties

Silicone elastomers and resins are high-performance materials known for their thermal stability, flexibility, and durability. shinetsusilicone-global.com The polysiloxane chains synthesized from this compound precursors can be cross-linked to form these materials.

Silicone Elastomers: To create an elastomer, long, flexible poly(dibutyloxysiloxane) chains are lightly cross-linked to form a three-dimensional network. The butoxy groups contribute to the flexibility of the polymer chains and can influence the material's compatibility with plasticizers and other additives. The degree of cross-linking is a critical parameter that can be adjusted to control the elastomer's mechanical properties, such as hardness, tensile strength, and elongation. researchgate.net

Silicone Resins: Silicone resins are more heavily cross-linked materials than elastomers, resulting in a harder, more rigid structure. They are often used in protective coatings, electrical insulation, and as binders. To achieve this high cross-link density, this compound can be co-polymerized with trifunctional or tetrafunctional silanes (e.g., trichlorosilanes or silicon tetrachloride). The butoxy groups can enhance the resin's solubility in organic solvents and its compatibility with organic polymers in hybrid formulations. shinetsu.com.cnshinetsusilicone-global.com By adjusting the ratio of di- to tri-functional precursors, the properties of the resulting resin can be precisely tuned.

Surface Modification and Coating Technologies

The reactivity of this compound makes it a versatile compound for surface modification and the development of advanced coatings. Its ability to form covalent bonds with a variety of substrates allows for the tailoring of surface properties to achieve desired functionalities.

Grafting and Immobilization onto Substrates

Grafting is a surface modification technique that involves the chemical attachment of molecules to a substrate, and this compound is an effective agent for this purpose. The process typically begins with the hydrolysis of the Si-Cl bonds to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of many inorganic substrates, such as glass, silica, and metal oxides, forming stable Si-O-Substrate covalent bonds. gelest.com

The general mechanism for grafting onto a hydroxylated surface can be described in four main steps:

Hydrolysis: The chlorosilane reacts with trace amounts of water to form silanols.

Condensation: The silanols can self-condense to form oligomeric siloxanes.

Hydrogen Bonding: The silanols and oligomers physically adsorb onto the substrate surface via hydrogen bonds with the surface hydroxyl groups. researchgate.net

Covalent Bond Formation: With the application of heat or during a curing process, the hydrogen-bonded silanols condense with the surface hydroxyls, forming a covalent Si-O-Substrate linkage and releasing water. researchgate.net

This grafting process effectively immobilizes the dibutyloxysilane moiety onto the surface. The remaining butoxy groups can be further functionalized or can participate in subsequent reactions, allowing for the creation of complex, multi-layered surface structures. The efficiency of the grafting process can be influenced by reaction conditions such as the solvent, temperature, and the concentration of the silane. mdpi.com

Development of Hydrophobic, Oleophobic, and Anti-Fouling Coatings

This compound can be utilized as a precursor or a component in the formulation of coatings that exhibit hydrophobicity (water repellency), oleophobicity (oil repellency), and anti-fouling properties. The principle behind these properties lies in the modification of the surface energy.

Hydrophobic and Oleophobic Coatings:

The butyl groups in this compound are nonpolar hydrocarbon chains. When this silane is grafted onto a surface, these butyl groups are oriented away from the substrate, creating a low-energy surface. This low surface energy reduces the wetting of the surface by liquids, particularly water and oils. For a surface to be hydrophobic, it must have a water contact angle greater than 90 degrees. To achieve oleophobicity, the surface energy needs to be even lower.

The creation of such coatings often involves a sol-gel process, where the hydrolysis and condensation of this compound, sometimes in combination with other silane precursors like tetraethyl orthosilicate (B98303) (TEOS), leads to the formation of a silica-based network with embedded butyl groups. sigmaaldrich.comnih.gov The resulting surface is not only chemically modified but can also have a controlled roughness at the micro- or nanoscale, which can further enhance the hydrophobic and oleophobic properties, leading to superhydrophobicity (water contact angle > 150 degrees). gelest.commdpi.com

Anti-Fouling Coatings:

Anti-fouling coatings are designed to prevent the accumulation of unwanted biological organisms, such as bacteria, algae, and barnacles, on surfaces submerged in water. The low surface energy and hydrophobicity imparted by coatings derived from this compound can contribute to anti-fouling behavior. The non-polar surface makes it difficult for the adhesive substances secreted by fouling organisms to gain a strong foothold.

Furthermore, slippery liquid-infused porous surfaces (SLIPS) are an emerging class of anti-fouling coatings. A hydrophobic surface created with a silane like this compound can serve as the foundation for such a coating, where a lubricating liquid is held in place by the textured, low-energy surface, creating a smooth, non-adhesive interface that prevents fouling. nih.gov

The following table summarizes the key aspects of using this compound in coating technologies:

| Property | Mechanism | Key Factors |

| Hydrophobicity | Low surface energy from butyl groups, potential for micro/nanostructuring. | Silane concentration, curing conditions, presence of co-precursors. |

| Oleophobicity | Very low surface energy provided by the alkyl chains. | Length and density of alkyl chains on the surface. |

| Anti-Fouling | Reduced adhesion of organisms due to low surface energy and hydrophobicity. | Surface topography, stability of the coating in the marine environment. |

Catalysis and Catalytic Support Materials

In the realm of catalysis, this compound finds application both as a precursor for the synthesis of catalyst materials and as a modifying agent for catalytic supports. Its reactivity allows for the creation of structured catalysts and the functionalization of support surfaces to enhance catalytic performance.

This compound as a Precursor for Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to many industrial chemical processes. This compound can be used in the synthesis of silica-based materials that serve as catalysts or catalyst supports. Through a sol-gel process, the hydrolysis and condensation of this compound can lead to the formation of porous silica gels. jwent.net

The key advantage of using an organosilane like this compound is the ability to introduce organic functionality directly into the inorganic silica framework. The butyl groups can modify the polarity and surface properties of the resulting silica, which can in turn influence its catalytic activity and selectivity. For instance, creating a more hydrophobic catalytic surface can be advantageous in reactions involving non-polar reactants.

The sol-gel synthesis process allows for a high degree of control over the final properties of the catalytic material, such as:

Porosity: The size and distribution of pores can be tailored by controlling the reaction conditions (e.g., pH, temperature, solvent).

Surface Area: High surface area materials can be produced, which is crucial for maximizing the number of active catalytic sites.

Surface Chemistry: The presence of the butyl groups provides a hybrid organic-inorganic character to the material.

Functionalization of Supports for Catalyst Immobilization

The performance of a heterogeneous catalyst is often dependent on the properties of the support material on which the active catalytic species are dispersed. This compound can be used to functionalize the surface of common catalyst supports like silica, alumina, and titania. This functionalization can serve several purposes: